molecular formula C7H12KO4 B15128203 Propanedioic acid, mono(1,1-dimethylethyl) ester, potassium salt

Propanedioic acid, mono(1,1-dimethylethyl) ester, potassium salt

Cat. No.: B15128203
M. Wt: 199.27 g/mol
InChI Key: FEYJKHPMPGKGOA-UHFFFAOYSA-N
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Description

Propanedioic acid, mono(1,1-dimethylethyl) ester, potassium salt (CAS: Not explicitly listed in evidence, but structurally related to compounds in ) is a potassium salt derivative of mono-tert-butyl malonate. This compound features a propanedioic acid (malonic acid) backbone esterified with a tert-butyl group (1,1-dimethylethyl) at one carboxylate position, while the other is bound to potassium. Its molecular formula is inferred as C₆H₁₀O₄K, with a molecular weight of approximately 194.25 g/mol.

Synthesis: The compound is likely synthesized via partial esterification of malonic acid with tert-butanol, followed by neutralization with potassium hydroxide. A similar method is described in for the methyl ester analog, where dimethyl malonate reacts with potassium hydroxide in methanol to yield the potassium salt . For the tert-butyl variant, phase-transfer catalysis (as in ) or transesterification with tert-butyl acetate () may be employed.

Applications: Potassium salts of malonic esters are widely used as intermediates in asymmetric catalysis (e.g., Michael additions, ) and as precursors for pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C7H12KO4

Molecular Weight

199.27 g/mol

InChI

InChI=1S/C7H12O4.K/c1-7(2,3)11-6(10)4-5(8)9;/h4H2,1-3H3,(H,8,9);

InChI Key

FEYJKHPMPGKGOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)O.[K]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, mono(1,1-dimethylethyl) ester, potassium salt involves the esterification of propanedioic acid with 1,1-dimethylethyl alcohol, followed by the neutralization with potassium hydroxide. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors and continuous monitoring systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, mono(1,1-dimethylethyl) ester, potassium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanedioic acid, mono(1,1-dimethylethyl) ester, potassium salt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of propanedioic acid, mono(1,1-dimethylethyl) ester, potassium salt involves its interaction with various molecular targets and pathways. In biochemical assays, it can act as a substrate or inhibitor, modulating the activity of enzymes and other proteins. Its ester group allows it to participate in esterification and transesterification reactions, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Malonate Derivatives

Compound Name Molecular Formula CAS Number Key Features Applications
Propanedioic acid, mono(1,1-dimethylethyl) ester, potassium salt C₆H₁₀O₄K Not explicitly listed Tert-butyl ester with potassium counterion; high solubility in polar solvents. Catalysis, asymmetric synthesis .
Diethyl malonate (Propanedioic acid, diethyl ester) C₇H₁₂O₄ 108-59-8 Fully esterified; liquid at room temperature. Michael additions, perfumery .
Di-tert-butyl malonate C₁₁H₂₀O₄ 541-16-2 Bulky tert-butyl groups; low polarity. Diazotransfer reactions, polymer synthesis .
Propanedioic acid, 1-methyl ester, potassium salt C₄H₆O₄K 38330-80-2 Methyl ester with potassium; hygroscopic solid. Intermediate in fine chemicals .
Sodium diethyl malonate C₇H₁₁O₄Na Not explicitly listed Sodium counterion; similar reactivity to potassium salts. Alkylation reactions .

Key Differences:

Steric and Electronic Effects: The tert-butyl group in the target compound provides steric hindrance, which can enhance selectivity in asymmetric catalysis compared to smaller esters like methyl or ethyl . Di-tert-butyl malonate () lacks ionic character, making it less soluble in polar solvents but more stable in non-aqueous conditions .

Solubility and Reactivity: Potassium salts (e.g., target compound and methyl analog in ) exhibit higher solubility in methanol/water systems compared to neutral esters . Sodium diethyl malonate () shares ionic properties but may differ in reaction rates due to cation size .

Synthetic Utility: The target compound’s potassium ion facilitates deprotonation in base-catalyzed reactions, such as enolate formation, whereas di-tert-butyl malonate is used in diazo compound synthesis via phase-transfer methods () .

Biological Activity

Propanedioic acid, mono(1,1-dimethylethyl) ester, potassium salt, commonly known as a derivative of malonic acid, has garnered attention in various fields due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research data, including toxicity studies, enzymatic interactions, and potential therapeutic applications.

  • Chemical Formula : C₇H₁₄O₄K
  • Molecular Weight : 202.27 g/mol
  • CAS Number : Not explicitly provided in the search results.

Biological Activity Overview

The biological activity of propanedioic acid derivatives can be attributed to their interactions with biological systems. The following sections detail findings from various studies regarding its toxicity, metabolic pathways, and potential applications.

Toxicity Studies

  • Acute Toxicity : In studies conducted on rats, the acute oral toxicity (LD50) was found to be greater than 2000 mg/kg body weight, indicating low acute toxicity levels for the compound .
  • Repeated Dose Studies : A repeated dose study showed reversible liver hypertrophy at high doses (1000 mg/kg bw/day), suggesting that while there may be some metabolic induction effects in the liver, overall systemic toxicity is low .
  • Mutagenicity : The compound did not exhibit mutagenic properties in standard Ames assays and did not show clastogenic activity in cytogenetic assays with human lymphocytes .

Metabolic Pathways

Propanedioic acid derivatives are likely metabolized by esterases which cleave ester bonds to yield corresponding alcohols and malonic acid monoesters. This metabolic pathway suggests that the compound may be readily absorbed through mucous membranes and distributed within water compartments of biological systems .

Enzymatic Interactions

Research indicates that propanedioic acid esters can participate in enzymatic reactions that may enhance their biological utility. For example:

  • Enzymatic Hydrolysis : The compound can undergo hydrolysis catalyzed by various enzymes, potentially leading to bioactive metabolites that may have therapeutic effects .
  • Biocatalytic Applications : Studies highlight the use of enzymatic cascades for synthesizing complex organic molecules from propanedioic acid derivatives, showcasing their versatility in biocatalytic processes .

Case Studies and Applications

Several case studies have explored the therapeutic potential of propanedioic acid derivatives:

StudyFindings
Antidiabetic Applications Some derivatives have shown promise in enhancing insulin sensitivity and glucose metabolism .
CNS Drug Development Investigations into the neuroprotective effects of certain esters suggest potential applications in treating neurodegenerative diseases .
Antiviral Properties Certain malonic acid derivatives have been evaluated for their antiviral activity against various pathogens .

Q & A

Q. How should researchers address contradictory findings in catalytic applications of this compound?

  • Methodological Answer :
  • Systematic Replication : Control variables like catalyst loading, solvent, and temperature .
  • Meta-Analysis : Aggregate data from multiple studies using Bayesian statistics to identify outliers .
  • Mechanistic Probes : Use isotopic labeling (18O^{18}O) to trace reaction pathways and identify side products .

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